![molecular formula C8H9BrMg B13420674 Magnesium, bromo[(2-methylphenyl)methyl]- CAS No. 56812-61-4](/img/structure/B13420674.png)
Magnesium, bromo[(2-methylphenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium, bromo[(2-methylphenyl)methyl]- is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is a class of compounds that are highly valuable in forming carbon-carbon bonds. This compound is particularly useful in various chemical reactions due to its reactivity and ability to act as a nucleophile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium, bromo[(2-methylphenyl)methyl]- is typically prepared by reacting magnesium metal with bromo[(2-methylphenyl)methyl] in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen. The general reaction is as follows:
Mg+Br-Ph-CH2-CH3→MgBr-Ph-CH2-CH3
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems helps in maintaining the inert atmosphere and controlling the addition of reagents.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium, bromo[(2-methylphenyl)methyl]- undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic compounds.
Coupling Reactions: It participates in Suzuki-Miyaura and other coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.
Halides: Reacts with alkyl or aryl halides to form new carbon-carbon bonds.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products
Alcohols: Formed from reactions with carbonyl compounds.
Hydrocarbons: Formed from reactions with halides.
Coupled Products: Formed from coupling reactions.
Aplicaciones Científicas De Investigación
Magnesium, bromo[(2-methylphenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of magnesium, bromo[(2-methylphenyl)methyl]- involves the formation of a highly reactive carbanion. This carbanion acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom stabilizes the negative charge on the carbon, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different substituents.
Methylmagnesium Chloride: A simpler Grignard reagent used for similar types of reactions.
Ethylmagnesium Bromide: Similar in structure but with an ethyl group instead of a methyl group.
Uniqueness
Magnesium, bromo[(2-methylphenyl)methyl]- is unique due to its specific substituent, which imparts different reactivity and selectivity compared to other Grignard reagents
Propiedades
Número CAS |
56812-61-4 |
|---|---|
Fórmula molecular |
C8H9BrMg |
Peso molecular |
209.37 g/mol |
Nombre IUPAC |
magnesium;1-methanidyl-2-methylbenzene;bromide |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-7-5-3-4-6-8(7)2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
JSVBYPAVUWZQHA-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=CC=C1[CH2-].[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



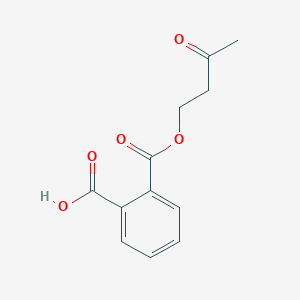
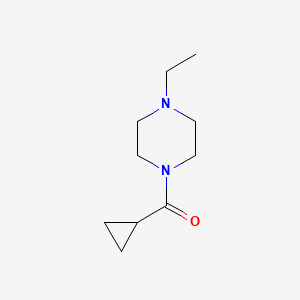
![[3-Acetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13420636.png)
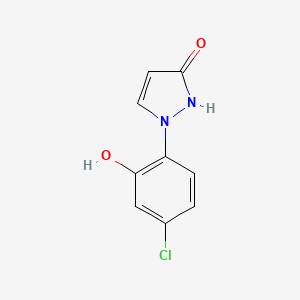
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one](/img/structure/B13420648.png)
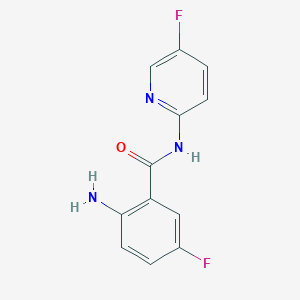
![Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside](/img/structure/B13420672.png)

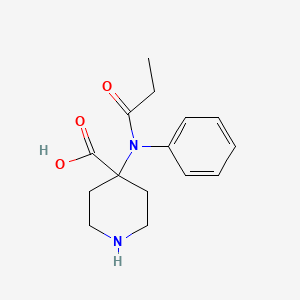
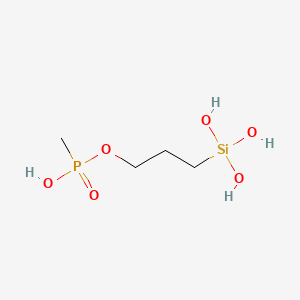

![benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B13420684.png)
![2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13420686.png)
